An In-depth Technical Guide on the Core Chemical Properties of Quinovic Acid
An In-depth Technical Guide on the Core Chemical Properties of Quinovic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid is a pentacyclic triterpenoid natural product.[1][] It is classified as a ursane-type triterpene, characterized by a thirty-carbon skeleton.[1] First isolated from cinchona bark, quinovic acid and its glycoside derivatives are found in various medicinal plants, most notably from the genus Uncaria, commonly known as Cat's Claw.[3][4] This document provides a comprehensive overview of the fundamental chemical properties of quinovic acid, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of quinovic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | [1] |
| Molecular Formula | C₃₀H₄₆O₅ | [1][5] |
| Molecular Weight | 486.7 g/mol | [1][6] |
| Melting Point | Decomposes at 297°C; a rough estimate is 298°C.[3][5] | [3][5] |
| pKa (Predicted) | 4.21 ± 0.70 | [7] |
| Solubility | Practically insoluble in water; soluble in pyridine and DMSO.[3][6] The dimethyl ester derivative is soluble in organic solvents like chloroform.[3] | [3][6] |
| Appearance | Prisms (from dilute pyridine).[3] A related glycoside appears as a white powder.[] | [3][] |
| Taste | Very bitter | [3] |
| Optical Rotation | [α]D²⁰ +99° (c = 2.48 in pyridine) | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of quinovic acid. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Description |
| ¹H and ¹³C NMR | 1D and 2D NMR spectroscopy are essential for determining the carbon skeleton and the stereochemistry of quinovic acid. While specific peak assignments are found in dedicated research papers, PubChem provides access to reference spectra.[1] |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of quinovic acid.[4] High-resolution mass spectrometry provides the exact molecular formula. |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in quinovic acid. Key absorptions would include a broad peak for the hydroxyl (-OH) group and sharp peaks for the carbonyl (C=O) groups of the carboxylic acids.[9][10] |
Experimental Protocols
Extraction and Isolation of Quinovic Acid Glycosides from Uncaria tomentosa
The following is a generalized protocol for the extraction and isolation of quinovic acid and its glycosides from plant material, based on common phytochemical techniques.[11][12][13]
Caption: A generalized workflow for the extraction and isolation of quinovic acid.
-
Cell Lysis and Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or methanol, to lyse the cells and dissolve the secondary metabolites.
-
Purification: The crude extract is then subjected to a series of purification steps. This typically involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography over a stationary phase like silica gel.[12][13]
-
High-Resolution Separation: Fractions of interest are often further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[4]
-
Identification: The structure of the purified compound is then confirmed using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]
Spectroscopic Analysis Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of pure quinovic acid is dissolved in a deuterated solvent (e.g., deuterated chloroform, methanol, or pyridine).
-
The solution is placed in an NMR tube.
-
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer. The data is processed to elucidate the chemical structure.
-
-
Mass Spectrometry (MS): [14][15]
-
A dilute solution of the sample is prepared.
-
The solution is introduced into the mass spectrometer, often via an HPLC system (LC-MS).[4]
-
The sample is ionized using a technique such as electrospray ionization (ESI).
-
The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern.
-
-
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
The sample is placed in an IR spectrometer.
-
Infrared radiation is passed through the sample, and the absorption is measured as a function of wavenumber to identify functional groups.
-
Biological Activity and Signaling Pathways
Quinovic acid has been shown to exhibit a range of biological activities, including neuroprotective effects.[17] In a mouse model of Alzheimer's disease, quinovic acid was found to impede cholesterol dyshomeostasis, oxidative stress, and neurodegeneration induced by amyloid-β (Aβ).[17][18] The proposed mechanism involves the modulation of the p53/HMGCR axis.[17]
The enhanced amyloidogenic pathway in the presence of Aβ (1-42) leads to an increase in the expression of p53.[17] p53, a tumor suppressor protein, can modulate cholesterol metabolism by regulating the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis.[17][18] This leads to an accumulation of brain cholesterol, which is associated with increased oxidative stress and neurodegeneration.[17] Quinovic acid administration was shown to ameliorate the Aβ burden and reduce p53 expression, thereby mitigating the downstream effects on cholesterol accumulation and neurodegeneration.[17]
Caption: Signaling pathway of Aβ-induced neurodegeneration and the action of quinovic acid.
Conclusion
Quinovic acid is a structurally complex natural product with distinct chemical properties and significant biological activities. A thorough understanding of its chemical characteristics, including solubility, stability, and spectroscopic profile, is essential for its investigation and potential development as a therapeutic agent. The protocols and data presented in this guide offer a foundational resource for researchers working with this promising molecule. Further research into its various biological mechanisms will continue to unveil its therapeutic potential.
References
- 1. Quinovic acid | C30H46O5 | CID 120678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinovic Acid [drugfuture.com]
- 4. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Quinovic acid supplier | CAS 465-74-7 | AOBIOUS [aobious.com]
- 7. Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester | 124727-10-2 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. DNA Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 15. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of iophenoxic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Quinovic Acid Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
